5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride

Catalog No.
S3032342
CAS No.
2253629-99-9
M.F
C5H3F4NO2S
M. Wt
217.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride

CAS Number

2253629-99-9

Product Name

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride

IUPAC Name

5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride

Molecular Formula

C5H3F4NO2S

Molecular Weight

217.14

InChI

InChI=1S/C5H3F4NO2S/c6-5(7,8)3-1-2-4(10-3)13(9,11)12/h1-2,10H

InChI Key

NTZGMBLPGNLBPT-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1)S(=O)(=O)F)C(F)(F)F

Solubility

not available

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride is a specialized compound featuring a pyrrole ring substituted with a trifluoromethyl group and a sulfonyl fluoride moiety. This compound is notable for its unique chemical structure, which combines the properties of both trifluoromethyl and sulfonyl fluoride functionalities, making it a valuable intermediate in organic synthesis and medicinal chemistry. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of the molecules, while the sulfonyl fluoride group can serve as a reactive electrophile in various

Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamides or other derivatives. This reaction is particularly useful in synthesizing biologically active compounds .
  • Fluorination Reactions: The trifluoromethyl group allows for further fluorination reactions, which can modify the electronic properties of the compound and enhance its biological activity .
  • Electrophilic Aromatic Substitution: The pyrrole ring can engage in electrophilic substitution reactions, allowing for further functionalization at different positions on the ring .

The biological activity of 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride has been investigated in various contexts. It has shown potential as an inhibitor of acid secretion, indicating its possible use in treating conditions such as ulcers or gastroesophageal reflux disease. The trifluoromethyl group contributes to its potency and selectivity in biological systems . Additionally, compounds with similar structures have been explored for their antimicrobial and anti-inflammatory properties.

Several synthetic routes have been developed for producing 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride:

  • Direct Fluorination: This method involves the direct introduction of a trifluoromethyl group into a pyrrole derivative followed by sulfonylation to yield the target compound.
  • Nucleophilic Substitution Reactions: Starting from 5-(trifluoromethyl)-1H-pyrrole, nucleophilic substitution with sulfonyl fluoride precursors can yield the desired product.
  • Multi-step Synthesis: A more complex approach may involve multiple steps where intermediates are synthesized and subsequently transformed through various reactions including oxidation and fluorination .

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride finds applications in:

  • Pharmaceutical Chemistry: As an intermediate in the synthesis of novel drugs, particularly those targeting gastrointestinal disorders.
  • Material Science: In creating fluorinated polymers or materials that require specific electronic properties due to the presence of fluorine.
  • Agricultural Chemistry: Potential use in developing agrochemicals that require enhanced stability and bioactivity due to fluorination .

Interaction studies involving 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride focus on its reactivity with biological targets. These studies often assess how this compound interacts with enzymes or receptors related to acid secretion inhibition. Understanding these interactions helps in designing more effective therapeutic agents by optimizing binding affinities and selectivities .

Several compounds share structural similarities with 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
5-(Trifluoromethyl)-1H-pyrrolePyrrole ring with trifluoromethyl groupEnhanced lipophilicity and metabolic stability
4-(Trifluoromethyl)benzenesulfonyl fluorideAromatic ring with trifluoromethyl and sulfonyl groupsUsed as a reagent in electrophilic substitutions
2-(Trifluoromethyl)pyridinePyridine ring with trifluoromethyl groupExhibits different reactivity compared to pyrroles
3-(Trifluoromethyl)anilineAniline structure with trifluoromethyl substitutionPotential use in dye synthesis

The uniqueness of 5-(trifluoromethyl)-1H-pyrrole-2-sulfonyl fluoride lies in its combination of both pyrrole structure and sulfonyl fluoride functionality, which provides distinct reactivity patterns not found in other similar compounds. This makes it particularly valuable for targeted applications in drug development and organic synthesis.

XLogP3

1.7

Dates

Modify: 2023-08-17

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